N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group. The cyclopropane ring is then formed through a cyclopropanation reaction. Finally, the methoxyethyl group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide involves interactions with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide
- This compound
Uniqueness
This compound stands out due to its combination of a cyclopropane ring and a phenylsulfonyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H24N2O4S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H24N2O4S/c1-13-14(2)21(11-12-25-3)18(20-19(22)15-9-10-15)17(13)26(23,24)16-7-5-4-6-8-16/h4-8,15H,9-12H2,1-3H3,(H,20,22) |
InChI Key |
LBXVZGYMWSXXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CC3)CCOC)C |
Origin of Product |
United States |
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